molecular formula C10H16N2O2S B8719716 3-AMINO-N-(2-METHYLPROPYL)BENZENESULFONAMIDE CAS No. 608523-95-1

3-AMINO-N-(2-METHYLPROPYL)BENZENESULFONAMIDE

Cat. No.: B8719716
CAS No.: 608523-95-1
M. Wt: 228.31 g/mol
InChI Key: FBCMXYUDYLXISX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-AMINO-N-(2-METHYLPROPYL)BENZENESULFONAMIDE is a chemical compound with the molecular formula C10H16N2O2S. It is a member of the benzenesulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of an amino group, an isobutyl group, and a benzenesulfonamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-N-(2-METHYLPROPYL)BENZENESULFONAMIDE typically involves the reaction of 3-nitrobenzenesulfonamide with isobutylamine under reducing conditions. The nitro group is first reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under controlled temperature and pressure to ensure the complete reduction of the nitro group to an amino group .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring high yield and purity of the final product. The use of continuous flow reactors also minimizes the risk of side reactions and improves the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-AMINO-N-(2-METHYLPROPYL)BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-AMINO-N-(2-METHYLPROPYL)BENZENESULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-AMINO-N-(2-METHYLPROPYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase enzymes by binding to the active site and preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells or antimicrobial activity against bacteria .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-n-butyl-benzenesulfonamide
  • 3-Amino-n-tert-butyl-benzenesulfonamide
  • 4-Amino-n-isobutyl-benzenesulfonamide

Uniqueness

3-AMINO-N-(2-METHYLPROPYL)BENZENESULFONAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .

Properties

CAS No.

608523-95-1

Molecular Formula

C10H16N2O2S

Molecular Weight

228.31 g/mol

IUPAC Name

3-amino-N-(2-methylpropyl)benzenesulfonamide

InChI

InChI=1S/C10H16N2O2S/c1-8(2)7-12-15(13,14)10-5-3-4-9(11)6-10/h3-6,8,12H,7,11H2,1-2H3

InChI Key

FBCMXYUDYLXISX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC=CC(=C1)N

Origin of Product

United States

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